2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one
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Overview
Description
2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one is an organic compound that features a cycloheptanone ring substituted with a 2-oxoethyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one typically involves the reaction of 4-nitrobenzaldehyde with cycloheptanone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent to facilitate the condensation reaction . The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biomolecules and alter their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness
2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one is unique due to its cycloheptanone ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
62368-95-0 |
---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)-2-oxoethyl]cycloheptan-1-one |
InChI |
InChI=1S/C15H17NO4/c17-14-5-3-1-2-4-12(14)10-15(18)11-6-8-13(9-7-11)16(19)20/h6-9,12H,1-5,10H2 |
InChI Key |
GTWVOFJUFVZREB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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